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Introduction
Macrocin is a key intermediate in the biosynthesis of the macrolide antibiotic tylosin, a widely

used veterinary therapeutic produced by the soil bacterium Streptomyces fradiae. A thorough

understanding of the intricate enzymatic steps leading to the formation of macrocin is

paramount for the rational design of strain improvement strategies and the generation of novel

antibiotic derivatives through metabolic engineering. This technical guide provides a

comprehensive overview of the macrocin biosynthesis pathway, detailing the genetic and

enzymatic machinery, key chemical transformations, and the experimental methodologies

employed to elucidate this complex process.

The Macrocin Biosynthetic Gene Cluster (tyl)
The biosynthesis of macrocin is orchestrated by a large set of genes organized in the tyl gene

cluster, which constitutes approximately 1% of the S. fradiae genome and comprises at least

43 open reading frames.[1][2] This cluster encodes all the necessary enzymes for the synthesis

of the polyketide core, the deoxysugar moieties, and the subsequent tailoring reactions, in

addition to genes conferring self-resistance and regulating the pathway.[1][2]
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The formation of macrocin is a multi-step process that can be broadly divided into three main

stages:

Polyketide Backbone Synthesis: The pathway initiates with the synthesis of the 16-

membered macrolactone ring, tylactone, by a Type I polyketide synthase (PKS).

Post-PKS Modifications of the Macrolactone Ring: Following its formation and release from

the PKS, the tylactone ring undergoes a series of oxidative modifications.

Glycosylation and Sugar Tailoring: The modified tylactone is then glycosylated with three

different deoxysugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose. The latter is

further methylated to form D-mycinose.

The final structure of macrocin consists of the modified tylactone core glycosylated with

mycaminose and mycinose. The subsequent addition of mycarose to the mycaminose moiety

leads to the formation of tylosin.

I. Synthesis of the Tylactone Core
The synthesis of the tylactone backbone is catalyzed by the tylactone synthase (TYLS), a large

multi-enzyme complex encoded by the tylG genes (TylGI-V).[3] This Type I PKS consists of a

loading module and seven extension modules, each responsible for the addition and

modification of a two-carbon unit to the growing polyketide chain. The precursor units for the

synthesis of tylactone are derived from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-

CoA.[4] The terminal thioesterase domain of TylGV catalyzes the release and cyclization of the

linear polyketide chain to form the 16-membered tylactone ring.[3]

II. Post-PKS Tailoring and Glycosylation Steps to
Macrocin
The biosynthesis of macrocin from tylactone involves a series of enzymatic reactions,

including oxidations and glycosylations. The sequence of these events has been elucidated

through studies of blocked mutants and bioconversion experiments.[5]

The proposed preferred pathway from tylactone to macrocin is as follows:
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Attachment of Mycaminose: The first glycosylation step is the attachment of the deoxysugar

D-mycaminose to the C-5 hydroxyl group of tylactone, forming 5-O-mycaminosyl-tylactone

(OMT). This reaction is catalyzed by the glycosyltransferase TylM2.[6][7]

Oxidation at C-20: The methyl group at C-20 of OMT is hydroxylated to a hydroxymethyl

group.

Oxidation at C-20 to a Formyl Group: The C-20 hydroxymethyl group is further oxidized to a

formyl group.

Hydroxylation at C-23: The methyl group at C-23 is hydroxylated to a hydroxymethyl group.

Attachment of 6-deoxy-D-allose: The deoxysugar 6-deoxy-D-allose is attached to the C-23

hydroxyl group. The genes tylD, tylJ, and tylN are proposed to be involved in the

biosynthesis of the unmethylated mycinose precursor, 6-deoxy-D-allose.[8]

O-methylation of 6-deoxy-D-allose: The attached 6-deoxy-D-allose undergoes two sequential

O-methylation steps to form mycinose. The 2'''-O-methylation, catalyzed by the

methyltransferase TylE, precedes the 3'''-O-methylation.[8] The product of the first

methylation is demethylmacrocin. The final step in the formation of macrocin is the 3'''-O-

methylation of demethylmacrocin, catalyzed by the S-adenosyl-L-methionine:macrocin O-

methyltransferase, TylF.[8]

The following diagram illustrates the biosynthetic pathway from tylactone to macrocin:

Tylactone 5-O-Mycaminosyl-tylactone
(OMT)

TylM2
(Glycosyltransferase) C-20 Hydroxylated OMTOxidase C-20 Formyl OMTDehydrogenase C-23 Hydroxylated,

C-20 Formyl OMT
TylH1 (P450)

6-deoxy-D-allosyl-
C-23 Hydroxylated,
C-20 Formyl OMT
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(Methyltransferase) Macrocin
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Biosynthesis of Macrocin from Tylactone.

Quantitative Data on Tylosin and Precursor
Production
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The production of tylosin and its precursors can be significantly influenced by genetic

modifications and fermentation conditions. The following table summarizes production data

from various S. fradiae strains.

Strain
Relevant
Genotype/Con
dition

Product(s)
Measured

Titer (g/L) Reference

S. fradiae TM-

224
Wild Type Tylosin 5.7 [9]

S. fradiae TM-

224

Optimized raw

cornmeal and

nitrogen source

Tylosin 7.2 [9]

S. fradiae TM-

224

Fed-batch

culture with raw

cornmeal (10

days)

Tylosin 13.5 [9]

Mutant γ-1
Irradiation

mutagenesis
Tylosin

6.87-fold

increase over

wild-type

[10]

High-yield

mutant

UV and sodium

nitrite

mutagenesis

Tylosin

Not specified,

10% higher than

wild-type in initial

screen

[11]

Experimental Protocols
Fermentation of Streptomyces fradiae for Tylosin
Production
a. Seed Culture Medium:[11]

Corn steep liquor: 6 g/L

Soybean cake flour: 5 g/L
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Yeast extract: 5 g/L

Soybean oil: 5 g/L

CaCO₃: 3 g/L

pH adjusted to 7.2

b. Fermentation Medium:[11]

Soybean oil: 41.4 g/L

Corn flour: 14 g/L

Corn protein flour: 8 g/L

Fish meal: 7 g/L

Cottonseed flour: 2 g/L

Peanut meal: 4 g/L

Hot fried soybean cake flour: 5 g/L

Betaine hydrochloride: 0.9 g/L

CoCl₂·6H₂O: 6 mg/L

NiSO₄·6H₂O: 4 mg/L

(NH₄)₂HPO₄: 0.1 g/L

MgSO₄·7H₂O: 0.3 g/L

CaCO₃: 2 g/L

pH adjusted to 7.0

Protocol:
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Inoculate a single colony or spore suspension of S. fradiae into the seed culture medium.

Incubate at 28-30°C with shaking (e.g., 220 rpm) for 48 hours.

Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculation rate.

Incubate the fermentation culture at 30-32°C with shaking for 5-10 days.[9]

Monitor tylosin production periodically by taking samples for analysis.

Bioconversion Studies with Blocked Mutants
This method is used to identify intermediates in the biosynthetic pathway by feeding a putative

precursor to a mutant strain blocked at an earlier step.

Protocol:

Cultivate a mutant strain of S. fradiae blocked in a specific biosynthetic step (e.g., a

tylactone-negative mutant) in a suitable fermentation medium.

After a certain period of growth (e.g., 24-48 hours), add a sterile solution of the purified

intermediate to be tested (e.g., OMT, demethylmacrocin) to the culture.

Continue the fermentation for an additional period (e.g., 48-72 hours).

Harvest the culture broth and extract the macrolides.

Analyze the extract by HPLC or LC-MS to detect the conversion of the fed intermediate into

downstream products.
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Workflow for Bioconversion Studies.

Gene Knockout using CRISPR/Cas9
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CRISPR/Cas9-mediated gene editing is a powerful tool for creating targeted gene deletions in

S. fradiae.

General Protocol Outline:[12][13][14]

Design and Construction of the CRISPR/Cas9 Plasmid:

Design a specific single guide RNA (sgRNA) targeting the gene of interest.

Synthesize and anneal oligonucleotides encoding the sgRNA.

Clone the annealed sgRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g.,

pCRISPomyces-2).

Construct a donor DNA template containing the upstream and downstream homology

arms of the target gene, flanking a selection marker if necessary.

Transformation and Conjugation:

Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain (e.g.,

ET12567/pUZ8002).

Perform intergeneric conjugation between the E. coli donor and S. fradiae.

Selection and Screening of Mutants:

Select for S. fradiae exconjugants on a medium containing appropriate antibiotics.

Screen the exconjugants by PCR using primers flanking the target gene to identify

colonies with the desired deletion.

Curing of the CRISPR Plasmid (if necessary):

Culture the confirmed mutant in the absence of antibiotic selection to promote the loss of

the temperature-sensitive CRISPR plasmid.
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Workflow for CRISPR/Cas9 Gene Knockout.
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HPLC Analysis of Tylosin and its Precursors
Method Outline:[15][16][17][18][19][20]

Sample Preparation:

Centrifuge the fermentation broth to separate the supernatant and mycelium.

Extract the macrolides from the supernatant and/or mycelium using a suitable organic

solvent (e.g., methanol, acetonitrile, or ethyl acetate).

Filter the extract through a 0.22 µm filter before injection.

HPLC Conditions (example):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M formic acid or

ammonium formate).

Flow Rate: 0.4 - 1.0 mL/min.

Detection: UV detector at 280-290 nm.

Column Temperature: 35-40°C.

Conclusion
The biosynthesis of macrocin in Streptomyces fradiae is a complex and tightly regulated

process involving a large suite of enzymes encoded within the tyl gene cluster. A detailed

understanding of this pathway, from the assembly of the polyketide backbone to the final

tailoring reactions, is essential for the development of improved production strains and the

generation of novel macrolide antibiotics. The experimental protocols and data presented in

this guide provide a foundation for researchers to further investigate and manipulate this

important biosynthetic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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